(S)-(-)-Verapamil-d3 Hydrochloride is a deuterated form of the calcium channel blocker verapamil, which is used primarily in the treatment of cardiovascular conditions such as hypertension and angina. This compound is a stereoisomer of verapamil, specifically the S-enantiomer, and is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. The deuterated form is significant for research purposes, particularly in pharmacokinetic studies, as it allows for more precise tracking and analysis of drug metabolism and action.
Verapamil was first synthesized in the 1960s and has since been widely studied and utilized in clinical practice. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications. The synthesis of (S)-(-)-Verapamil-d3 Hydrochloride can be achieved through various chemical processes, which often involve modifications to existing verapamil synthesis methods to incorporate deuterium labeling.
(S)-(-)-Verapamil-d3 Hydrochloride falls under the category of calcium channel blockers, specifically within the phenylalkylamine class. It acts primarily on L-type calcium channels, inhibiting calcium ion influx into cardiac and smooth muscle cells.
The synthesis of (S)-(-)-Verapamil-d3 Hydrochloride involves several key steps that modify the standard synthesis of verapamil to introduce deuterium atoms.
(S)-(-)-Verapamil-d3 Hydrochloride has a complex molecular structure characterized by multiple functional groups:
The structural formula can be represented as follows:
(S)-(-)-Verapamil-d3 Hydrochloride participates in several chemical reactions typical of calcium channel blockers:
The mechanism by which (S)-(-)-Verapamil-d3 Hydrochloride exerts its effects involves:
(S)-(-)-Verapamil-d3 Hydrochloride has several scientific applications:
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has emerged as a strategic tool in modern drug design. The replacement of protium (¹H) with deuterium at specific molecular sites leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This bond stabilization results in a reduced vibrational stretching frequency and a higher activation energy barrier for bond cleavage (typically 1.2–1.5 kcal/mol) [1]. Consequently, deuterated compounds often exhibit altered metabolic pathways and enhanced pharmacokinetic profiles without significantly changing their physicochemical properties or pharmacological targets. The theoretical maximum KIE for enzymatic reactions is ~9, though observed values in drug metabolism typically range between 2–7 [1] [5]. This approach has progressed from deuterated analogs of marketed drugs ("deuterium switch") to de novo deuterated drugs like deucravacitinib, reflecting a paradigm shift in medicinal chemistry [1] [9].
Selective deuteration targets metabolic "soft spots" where oxidative metabolism (e.g., cytochrome P450-mediated demethylation) generates toxic or inactive metabolites. The deuterium kinetic isotope effect (DKIE) slows reaction rates at these sites, thereby:
Crucially, deuteration must be site-specific to maximize benefits. Substitution at non-metabolized positions yields negligible effects, while deuteration adjacent to pharmacophores can inadvertently alter target engagement. The deuterium retention ratio—the proportion of deuterium retained in vivo—depends on enzymatic mechanisms and exchange susceptibility in biological media [7] [8].
Table 1: Pharmacokinetic Impact of Deuteration in Selected Compounds
Compound | Deuteration Site | AUC Change | Clearance Change | Primary Metabolic Effect |
---|---|---|---|---|
d9-Methadone | Three methyl groups | 5.7× increase | 80% reduction | Reduced N-demethylation |
Deutetrabenazine | Two methoxy groups | 2× increase | 50% reduction | Attenuated O-demethylation |
Donafenib | Pyridylmethylamide | Not reported | Significant reduction | Slowed amide hydrolysis |
Cardiovascular drugs face unique challenges: extensive first-pass metabolism, narrow therapeutic indices, and polymorphic metabolism. Deuterium labeling strategies address these through:
Synthetic routes to deuterated cardiovascular agents utilize labeled building blocks (e.g., CD₃I, D₃C-COCl) or hydrogen/deuterium exchange under catalytic conditions. Key considerations include isotopic purity (>98% deuterium incorporation), chiral integrity preservation, and scalability [7]. For instance, donafenib (sorafenib-d₃) was synthesized via deuteromethylation of a pyridyl amine intermediate, achieving sufficient purity for clinical use [9].
Verapamil, a phenylalkylamine-class calcium channel blocker, contains a chiral center yielding (R)-(+)- and (S)-(-)-enantiomers. The (S)-(-)-enantiomer demonstrates 10-20-fold greater potency for L-type calcium channel blockade than its (R)-(+)-counterpart [4] [6]. Its metabolism occurs primarily via:
Fig. 1: Metabolic Soft Spots in (S)-(-)-Verapamil
(S)-(-)-Verapamil | +--- Chiral center (asymmetric carbon) +--- N-Methyl groups (CYP3A4 demethylation sites) +--- Methoxy groups (O-demethylation sites)
Deuteration at verapamil’s N-methyl groups (yielding d₃-verapamil) exploits the DKIE in N-demethylation—a primary metabolic pathway. Stable isotope studies using deuterated verapamil enantiomers reveal:
Table 2: Approved Deuterated Drugs with Cardiovascular Relevance
Drug (Non-Deuterated Parent) | Deuteration Site | Key Improvement | Approval Year |
---|---|---|---|
Deutetrabenazine (Tetrabenazine) | Methoxy groups (d₆) | Extended t₁/₂, reduced dosing frequency | 2017 (FDA) |
Donafenib (Sorafenib) | Pyridylmethylamide (d₃) | Improved PK/PD, reduced adverse effects | 2021 (NMPA) |
Characterizing deuterated verapamil requires advanced analytical platforms:
Stable isotope labeling studies using ¹³C or deuterium further enable precise tracking of verapamil’s metabolic fate in vivo, revealing deuterium-dependent shifts in metabolic flux [8].
Table 3: Key Intermediates for Deuterated Verapamil Synthesis
Intermediate | Catalog No. (Example) | Deuteration Site | Purity Requirement |
---|---|---|---|
Deuterated methyl iodide | DLM-362 | -CD₃ | >99% D |
Chiral amino alcohol | Custom synthesis | N/A | >99% ee |
D₃C-Labeled acyl chloride | DLM-247 | -COCD₃ | >98% D |
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3